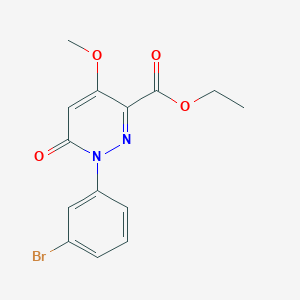

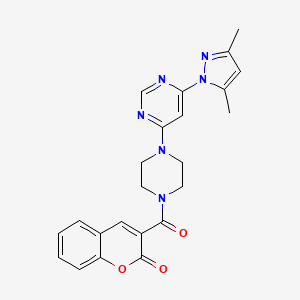

![molecular formula C23H19FN6O5 B2488863 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide CAS No. 1226443-69-1](/img/structure/B2488863.png)

4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of related thienopyridine derivatives often involves multistep reactions including cyclization, amidation, and chlorination steps. For instance, Wagner et al. (1993) describe the synthesis of thieno[2,3-d]pyrimidines with formamidino- or oxalamidocarbonic acid residues, showing antianaphylactic activity, indicating the complex synthetic routes involved in creating thienopyridine derivatives (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

Structural determination is crucial for understanding the chemical behavior of thienopyridines. Advanced techniques such as X-ray crystallography are used to elucidate the molecular geometry, confirming the presence of specific functional groups and overall molecular architecture. For instance, Moustafa and Girgis (2007) performed crystal structure determination of related benzo[cyclohepta]pyridine derivatives, illustrating the importance of structural analysis in the development of thienopyridine compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Thienopyridine derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and amide formation, contributing to their diverse chemical properties. Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives, showcasing the chemical versatility of thienopyridines (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide is involved in the synthesis of novel pyrido and thieno derivatives. These compounds are used as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems (Bakhite et al., 2005).

Antimicrobial and Antiproliferative Activities

- Some derivatives synthesized from this compound have shown antimicrobial activities, providing a basis for further exploration in antimicrobial drug development (Gad-Elkareem et al., 2011).

- Other derivatives have demonstrated antiproliferative properties, particularly against the phospholipase C enzyme, indicating potential in cancer research (van Rensburg et al., 2017).

Heterocyclic Synthesis

- The compound is utilized in the synthesis of heterocyclic compounds, contributing to the development of new chemical entities with potential pharmaceutical applications (Al‐Sehemi & Bakhite, 2005).

Novel Compound Formation

- It is involved in reactions leading to the formation of new compounds with unique structures, which are of interest in the field of organic chemistry and drug design (Kolisnyk et al., 2015).

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug design and medicinal chemistry . Additionally, new synthetic approaches could be developed to improve the efficiency and yield of the synthesis process .

Mécanisme D'action

Target of Action

Thieno[2,3-b]pyridine derivatives, which share a similar structure, have been reported to exhibit diverse biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

It can be inferred from the structure-activity relationship (sar) studies that compounds containing polar moieties on the phenyl ring are ideal for excellent inhibitory action against certain targets . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thieno[2,3-b]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN6O5/c1-32-18-8-14(9-19(33-2)21(18)34-3)22-26-20(35-28-22)11-29-23(31)17-10-16(27-30(17)12-25-29)13-4-6-15(24)7-5-13/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBPPNQJFMXFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)

![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)

![3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2488787.png)

![Cyclopropyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2488788.png)

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)